N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and an oxadiazole ring. These structural features contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step typically involves the reaction of hydrazides with carbon disulfide and an appropriate base to form the 1,3,4-oxadiazole ring.
Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Final assembly: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, such as specific temperatures and solvents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable techniques such as continuous flow synthesis.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperatures and pressures.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with desired properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group and oxadiazole ring play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be compared with similar compounds such as:
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: This compound shares the chlorophenyl and trifluoromethyl groups but lacks the oxadiazole ring, resulting in different chemical properties and reactivity.
4-chloro-2-(trifluoromethyl)phenyl isocyanate: This compound contains the chlorophenyl and trifluoromethyl groups but has an isocyanate functional group instead of the acetamide and oxadiazole groups.
2-chloro-5-(trifluoromethyl)pyridine: This compound has a pyridine ring instead of the phenyl and oxadiazole rings, leading to different applications and reactivity.
Properties
Molecular Formula |
C18H13ClF3N3O2S |
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Molecular Weight |
427.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H13ClF3N3O2S/c1-10-2-4-11(5-3-10)16-24-25-17(27-16)28-9-15(26)23-14-8-12(18(20,21)22)6-7-13(14)19/h2-8H,9H2,1H3,(H,23,26) |
InChI Key |
VQRPKQTUGGYQBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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